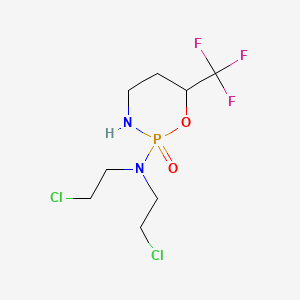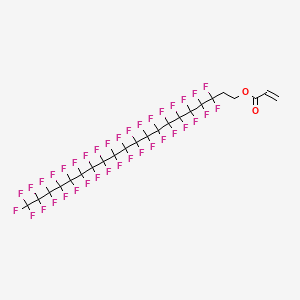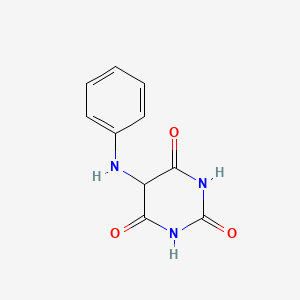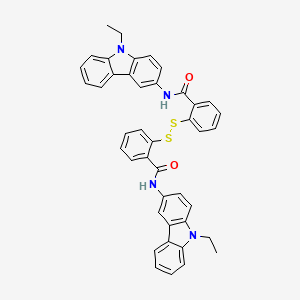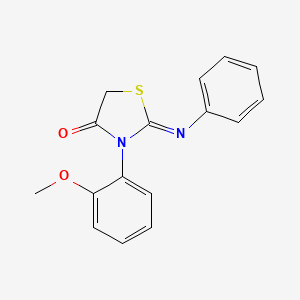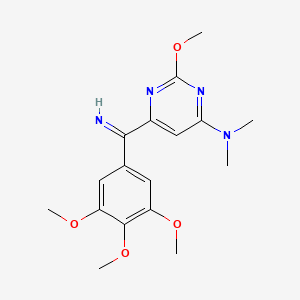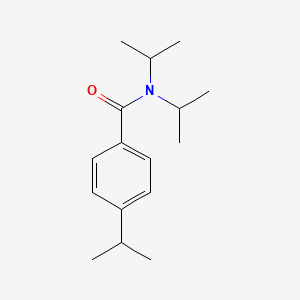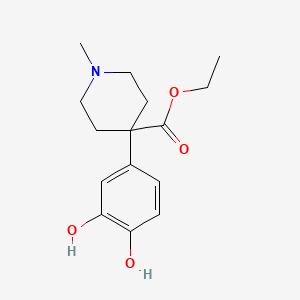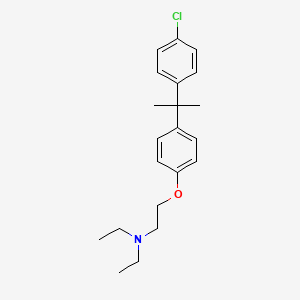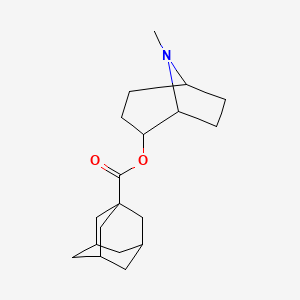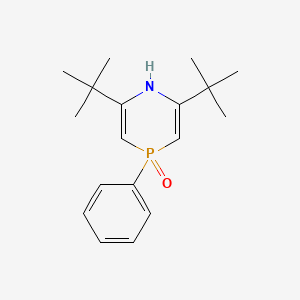
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is an organophosphorus compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phosphorus-nitrogen ring system with bulky tert-butyl and phenyl substituents, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide typically involves the reaction of a phosphorus trichloride derivative with an amine and a phenyl-substituted alkene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents include phosphorus trichloride, tert-butylamine, and phenylacetylene. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The bulky tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Phosphines and related reduced forms.
Substitution: Various substituted azaphosphinine derivatives depending on the reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide involves its interaction with molecular targets through its phosphorus-nitrogen ring system. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: An antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
4,4’-Di-tert-butyl-2,2’-bipyridyl: Used in coordination chemistry and catalysis.
Uniqueness: 2,6-Di-tert-butyl-4-phenyl-1,4-dihydro-1,4-azaphosphinine 4-oxide is unique due to its phosphorus-nitrogen ring system, which imparts distinct reactivity and stability compared to other similar compounds. The presence of bulky tert-butyl and phenyl groups further enhances its stability and makes it a valuable ligand in catalysis and coordination chemistry.
Properties
CAS No. |
34735-03-0 |
|---|---|
Molecular Formula |
C18H26NOP |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-phenyl-1H-1,4λ5-azaphosphinine 4-oxide |
InChI |
InChI=1S/C18H26NOP/c1-17(2,3)15-12-21(20,14-10-8-7-9-11-14)13-16(19-15)18(4,5)6/h7-13,19H,1-6H3 |
InChI Key |
SEJYTMGTGAAZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CP(=O)(C=C(N1)C(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


